molecular formula C32H66 B14330844 2,6-Dimethyltriacontane CAS No. 111024-87-4

2,6-Dimethyltriacontane

Cat. No.: B14330844
CAS No.: 111024-87-4
M. Wt: 450.9 g/mol
InChI Key: VFHOLBVXTLSBSF-UHFFFAOYSA-N
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Description

2,6-Dimethyltriacontane is a branched alkane with a linear triacontane (C₃₀H₆₂) backbone and methyl groups at the 2<sup>nd</sup> and 6<sup>th</sup> carbon positions. Its molecular formula is C₃₂H₆₆, and its molecular weight is 450.9 g/mol (calculated). The branching disrupts the regular packing of the hydrocarbon chain, leading to distinct physical and chemical properties compared to linear alkanes, such as reduced melting points, altered solubility, and modified reactivity .

Properties

CAS No.

111024-87-4

Molecular Formula

C32H66

Molecular Weight

450.9 g/mol

IUPAC Name

2,6-dimethyltriacontane

InChI

InChI=1S/C32H66/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-32(4)30-27-28-31(2)3/h31-32H,5-30H2,1-4H3

InChI Key

VFHOLBVXTLSBSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .

Industrial Production Methods: Industrial production of 2,6-Dimethyltriacontane may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas chromatography for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyltriacontane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-Dimethyltriacontane is primarily physical rather than chemical. In biological systems, it acts as a barrier to water loss and provides structural integrity to the cuticles of insects. Its hydrophobic nature allows it to interact with lipid membranes, enhancing their stability and function . In industrial applications, it serves as a lubricant by reducing friction between surfaces .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,6-Dimethyltriacontane and related alkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Branching Positions Key Structural Features
2,6-Dimethyltriacontane C₃₂H₆₆ 450.9 2, 6 30-carbon chain with two methyl groups
Triacontane (linear) C₃₀H₆₂ 422.8 None Straight-chain alkane
2,6-Dimethyltetradecane C₁₆H₃₄ 226.4 2, 6 Shorter chain (14 carbons)
2,6,10-Trimethylhexadecane C₁₉H₄₀ 268.5 2, 6, 10 Moderate branching density
Dotriacontane, 2,6,10,14,19,23,27,31-octamethyl C₄₀H₈₂ 563.1 2,6,10,14,19,23,27,31 Extensive branching (8 methyl groups)

Physical Properties

  • Melting and Boiling Points :
    Branched alkanes generally exhibit lower melting points than their linear counterparts due to reduced crystallinity. For example:

    • Linear triacontane (C₃₀H₆₂) has a melting point of ~68°C, while 2,6-Dimethyltriacontane is expected to melt below 60°C .
    • 2,6-Dimethyltetradecane (C₁₆H₃₄) has a boiling point of ~290°C, significantly lower than linear tetradecane (253°C) due to branching .
    • Compounds with higher branching density, such as octamethyl dotriacontane (C₄₀H₈₂), exhibit even lower melting points (<30°C) .
  • Solubility: Branching increases solubility in nonpolar solvents. For instance, 2,6-Dimethyltriacontane is more soluble in hexane than linear triacontane, similar to trends observed in 2,6-Dimethyltetradecane .

Chemical Reactivity

  • Oxidation and Combustion :
    Branched alkanes burn less efficiently than linear alkanes due to steric hindrance at reaction sites. For example, 2,6-Dimethyltetradecane produces more incomplete combustion byproducts compared to tetradecane .
  • Thermal Stability :
    Increased branching reduces thermal stability. Octamethyl dotriacontane (C₄₀H₈₂) decomposes at lower temperatures (~200°C) than less-branched analogs .

Research Findings and Data Gaps

  • Experimental Challenges :
    Synthesizing pure 2,6-Dimethyltriacontane is difficult due to the long carbon chain and precise branching requirements. Most studies focus on shorter analogs like 2,6-Dimethyltetradecane .
  • Computational Modeling :
    Density functional theory (DFT) simulations predict that 2,6-Dimethyltriacontane has a bending modulus 15% lower than linear triacontane, impacting its mechanical applications .

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